4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE
Description
4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a phenyldiazenyl group, and a benzamide moiety
Properties
IUPAC Name |
4-fluoro-N-(4-phenyldiazenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-15-8-6-14(7-9-15)19(24)21-16-10-12-18(13-11-16)23-22-17-4-2-1-3-5-17/h1-13H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPMCXOPRPHIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037947 | |
| Record name | Benzamide, 4-fluoro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316142-89-9 | |
| Record name | Benzamide, 4-fluoro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the condensation of 4-fluorobenzoic acid with 4-phenyldiazenylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches. One such method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been investigated for its potential as an anti-cancer agent. The presence of the azo group allows for the formation of reactive intermediates that can interact with cellular components, potentially leading to apoptosis in cancer cells. Research has shown that compounds with similar structures exhibit selective toxicity towards tumor cells while sparing normal cells, making them candidates for further development as chemotherapeutic agents .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azo compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cancer cells .
Chemical Biology
In chemical biology, this compound serves as a probe for studying protein interactions and cellular processes. Its ability to form stable complexes with biomolecules makes it useful for fluorescence-based assays and imaging techniques. The fluorine atom enhances the compound's photophysical properties, allowing for better detection in biological systems.
Application Example: Protein Labeling
Research indicates that fluorinated compounds can be used to label proteins selectively, enabling the tracking of protein dynamics within cells. This application is crucial for understanding disease mechanisms at the molecular level .
Materials Science
The compound's unique properties also lend themselves to applications in materials science, particularly in the development of organic electronic devices. Its ability to form thin films and exhibit semiconducting behavior makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Performance Metrics
Recent studies have reported on the performance of devices made from similar azo compounds, highlighting their efficiency and stability under operational conditions. The incorporation of fluorine into the structure has been shown to improve charge mobility and device longevity .
Data Tables
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-phenylbenzamide: Similar structure but lacks the phenyldiazenyl group.
4-fluoro-N-(4-phenyldiazenylphenyl)benzenesulfonamide: Similar structure but contains a sulfonamide group instead of a benzamide group.
Uniqueness
4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is unique due to the presence of both a fluorine atom and a phenyldiazenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
4-Fluoro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure features a fluorine atom, an azo group (-N=N-), and a benzamide moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been investigated for its effects on:
- NMDA Receptors : Recent studies have shown that compounds with similar structures can act as negative allosteric modulators of GluN2B-containing NMDA receptors, which are critical in synaptic plasticity and memory formation . This suggests a potential neuroprotective role.
- Anticancer Activity : The azo group in the compound may enhance its ability to intercalate with DNA or interact with other cellular targets, leading to apoptosis in cancer cells. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer models .
Pharmacological Effects
- Antitumor Activity : Several studies have reported that derivatives of azobenzenes exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Neuroprotective Effects : The modulation of NMDA receptors indicates potential applications in neurodegenerative diseases. In vitro studies have shown that these compounds can reduce excitotoxicity induced by glutamate, suggesting a protective effect on neuronal cells .
- Anti-inflammatory Properties : Some azo compounds have been noted for their ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Study 1: Antitumor Efficacy
A study conducted on a series of azo compounds including derivatives of this compound revealed that these compounds significantly inhibited the proliferation of MCF-7 (breast cancer) cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 5.0 | MCF-7 | Apoptosis via mitochondrial pathway |
| 4-F-N-Azo | 3.5 | A549 (Lung) | Cell cycle arrest |
Study 2: Neuroprotective Effects
Research on the neuroprotective effects of similar compounds showed that they could significantly reduce neuronal death in primary cortical neurons exposed to glutamate.
| Treatment | Neuronal Viability (%) | Glutamate Concentration (mM) |
|---|---|---|
| Control | 100 | 0 |
| Glutamate | 20 | 10 |
| Compound B (10 µM) | 60 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
